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An In-depth Technical Guide to Pbrm1-BD2-IN-2: A Chemical Probe for PBRM1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pbrm1-BD2-IN-2, a selective

chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document

details the function of PBRM1, the characteristics of Pbrm1-BD2-IN-2, and experimental

protocols for its use in studying PBRM1 biology.

Introduction to PBRM1
Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-

associated BRG1-associated factors) chromatin remodeling complex, a component of the

larger SWI/SNF complex.[1][2][3] PBRM1 plays a crucial role in regulating gene expression by

modifying chromatin structure, thereby controlling cellular processes such as proliferation, DNA

damage repair, and cell cycle progression.[1][4][5]

Structurally, PBRM1 is a large protein characterized by the presence of six tandem

bromodomains (BD1-6), which are responsible for recognizing acetylated lysine residues on

histone tails, particularly H3K14ac.[3][6] The second and fourth bromodomains (BD2 and BD4)

are especially critical for this interaction.[6] In addition to its bromodomains, PBRM1 also

contains two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-

binding domain.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12407501?utm_src=pdf-interest
https://www.benchchem.com/product/b12407501?utm_src=pdf-body
https://www.benchchem.com/product/b12407501?utm_src=pdf-body
https://www.benchchem.com/product/b12407501?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-pbrm1-inhibitors-and-how-do-they-work
https://profiles.wustl.edu/en/publications/pbrm1-a-critical-subunit-of-the-swisnf-chromatin-remodeling-compl/
https://atlasgeneticsoncology.org/gene/43697/pbrm1-(polybromo-1)
https://synapse.patsnap.com/article/what-are-pbrm1-inhibitors-and-how-do-they-work
https://en.wikipedia.org/wiki/PBRM1
https://aacrjournals.org/crawlprevention/governor?content=%2fcancerres%2farticle%2f81%2f11%2f2888%2f673616%2fPBRM1-Deficiency-Confers-Synthetic-Lethality-to
https://atlasgeneticsoncology.org/gene/43697/pbrm1-(polybromo-1)
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mutations and loss of PBRM1 function are frequently observed in several cancers, most

notably in clear cell renal cell carcinoma (ccRCC), where it is considered a tumor suppressor.

[1][2][4] However, in other contexts, such as prostate cancer, PBRM1 can act as a tumor

promoter.[6][7] This context-dependent function underscores the importance of selective

chemical probes to dissect its complex roles in health and disease.

Pbrm1-BD2-IN-2: A Selective Chemical Probe
Pbrm1-BD2-IN-2 is a cell-active and selective inhibitor of the second bromodomain of PBRM1.

[8][9][10] Its development provides a valuable tool for researchers to investigate the specific

functions of the PBRM1-BD2 domain in cellular processes and disease models.

Biochemical and Cellular Activity
The inhibitory activity and binding affinity of Pbrm1-BD2-IN-2 have been characterized using

various biochemical and biophysical assays. The key quantitative data for Pbrm1-BD2-IN-2
and a related compound, PBRM1-BD2-IN-5, are summarized in the tables below.

Table 1: In Vitro Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors

Compound
Target
Bromodomain

Kd (μM) Reference

Pbrm1-BD2-IN-2 PBRM1-BD2 9.3 [8]

PBRM1-BD5 10.1 [8]

SMARCA2B 18.4 [8]

SMARCA4 69 [8]

PBRM1-BD2-IN-5 PBRM1-BD2 1.5 [11]

PBRM1-BD5 3.9 [11]

Table 2: In Vitro Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors
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Compound
Target
Bromodomain

IC50 (μM) Reference

Pbrm1-BD2-IN-2 PBRM1-BD2 1.0 [8]

PBRM1-BD2-IN-5 PBRM1-BD2 0.26 [11]

Pbrm1-BD2-IN-2 has been shown to selectively inhibit the growth of a PBRM1-dependent

prostate cancer cell line, demonstrating its utility in cellular contexts.[7][8]

PBRM1 Signaling Pathways
PBRM1 is implicated in several critical signaling pathways. Understanding these pathways is

essential for elucidating the functional consequences of PBRM1 inhibition with probes like

Pbrm1-BD2-IN-2.
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Caption: PBRM1's role in key cellular signaling pathways.

Loss of PBRM1 function has been shown to potentiate HIF1α signaling and activate the pro-

tumorigenic AKT-mTOR pathway.[4][12][13] Furthermore, PBRM1 is involved in regulating the

chemokine/chemokine receptor interaction pathway.[14] PBRM1 achieves this by interacting

with chromatin and a host of other proteins, including ARID2, SMARCC2, and BRD7, to

modulate gene expression.[15]

Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the

effects of Pbrm1-BD2-IN-2 on PBRM1 function.

Experimental Workflow for Characterizing Pbrm1-BD2-
IN-2
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Caption: A typical experimental workflow for using Pbrm1-BD2-IN-2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b12407501?utm_src=pdf-body-img
https://www.benchchem.com/product/b12407501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodologies
This assay is used to quantify the inhibitory potency (IC50) of compounds against the

interaction between PBRM1-BD2 and an acetylated histone peptide.[7]

Materials:

His-tagged PBRM1-BD2 protein

Biotinylated H3K14ac peptide

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)

Pbrm1-BD2-IN-2 or other test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

384-well white opaque microplates

Protocol:

Prepare a serial dilution of Pbrm1-BD2-IN-2 in DMSO, and then dilute in assay buffer to the

desired final concentrations.

In a 384-well plate, add the test compound dilutions.

Add the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.

Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction

and inhibitor binding to reach equilibrium.

Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the

assay buffer, protected from light.

Add the bead mixture to each well.

Incubate the plate in the dark at room temperature for 1 hour.

Read the plate on an AlphaScreen-capable plate reader.
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The IC50 values are calculated by fitting the data to a dose-response curve using

appropriate software (e.g., GraphPad Prism).

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic

parameters (ΔH and ΔS) of the interaction between Pbrm1-BD2-IN-2 and the PBRM1-BD2

protein.[7]

Materials:

Purified PBRM1-BD2 protein

Pbrm1-BD2-IN-2

ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl), degassed

ITC instrument

Protocol:

Dialyze the PBRM1-BD2 protein against the ITC buffer.

Dissolve Pbrm1-BD2-IN-2 in the same ITC buffer.

Load the protein solution into the sample cell of the ITC instrument.

Load the Pbrm1-BD2-IN-2 solution into the injection syringe.

Perform a series of injections of the inhibitor into the protein solution while monitoring the

heat change.

Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding

model to determine the Kd, n, ΔH, and ΔS.

CETSA is used to verify the direct binding of Pbrm1-BD2-IN-2 to PBRM1 in a cellular

environment.

Materials:
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Cells expressing PBRM1

Pbrm1-BD2-IN-2

Lysis buffer with protease inhibitors

PBS

PCR tubes or plates

Western blot reagents

Protocol:

Treat cultured cells with Pbrm1-BD2-IN-2 or vehicle control for a specified time.

Harvest and wash the cells with PBS.

Resuspend the cells in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures for 3 minutes.

Lyse the cells by freeze-thaw cycles.

Separate the soluble and precipitated protein fractions by centrifugation.

Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western

blotting.

A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitor-

treated samples compared to the vehicle control, indicated by more soluble protein at higher

temperatures.

This assay measures the effect of Pbrm1-BD2-IN-2 on the proliferation of cancer cell lines.[14]

Materials:

Cancer cell lines (e.g., PBRM1-dependent and -independent lines)
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Complete cell culture medium

Pbrm1-BD2-IN-2

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or isopropanol with HCl)

96-well plates

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of Pbrm1-BD2-IN-2 for the desired duration (e.g., 72

hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

GI50 (concentration for 50% growth inhibition).

Logical Framework for Probe Development and
Application
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Caption: Logical flow from unmet need to a validated chemical probe.

The development of Pbrm1-BD2-IN-2 follows a logical progression from identifying the need

for a selective tool to its application in hypothesis-driven research. This process involves initial
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screening, chemical optimization, and rigorous in vitro and in cellulo characterization to validate

its use as a reliable chemical probe for studying PBRM1-BD2 function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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